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For Researchers, Scientists, and Drug Development Professionals

Abstract
Otenabant hydrochloride, also known by its developmental code CP-945,598, is a potent and

highly selective cannabinoid receptor type 1 (CB1) antagonist.[1][2] Developed by Pfizer, it was

investigated primarily for the treatment of obesity.[3] As a second-generation CB1 antagonist, it

followed the first-in-class drug rimonabant. Otenabant demonstrated significant efficacy in

reducing food intake and body weight in preclinical and clinical studies.[4][5] However, its

development was discontinued due to concerns about the risk/benefit profile of the CB1

antagonist class, particularly psychiatric adverse effects that were also observed with

rimonabant.[5][6][7] This guide provides a comprehensive technical overview of otenabant
hydrochloride, including its chemical properties, pharmacology, pharmacokinetics, and

detailed experimental protocols.

Chemical and Physical Properties
Otenabant is a purine derivative and was studied as a hydrochloride salt.[6][8] Its chemical and

physical properties are summarized below.
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Property Value

Systematic Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-

purin-6-yl]-4-(ethylamino)piperidine-4-

carboxamide hydrochloride

Synonyms CP-945,598 hydrochloride, Otenabant HCl[2][8]

Molecular Formula C₂₅H₂₅Cl₂N₇O · HCl[8]

Molecular Weight 546.9 g/mol [8]

CAS Number 686347-12-6[8]

Appearance Crystalline solid[8]

Solubility Soluble in DMSO

Pharmacology
Mechanism of Action
Otenabant acts as a potent, selective, and competitive antagonist of the CB1 receptor.[4][9]

The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-

proteins (Gi/o).[10][11] By blocking the CB1 receptor, otenabant inhibits both basal receptor

signaling and the signaling induced by cannabinoid agonists like endocannabinoids (e.g.,

anandamide and 2-arachidonoylglycerol).[4][9][12] This antagonism is the basis for its

pharmacological effects, including the reduction of appetite and modulation of energy

metabolism.[4][13] Some evidence suggests that like other compounds in its class, otenabant

may also act as an inverse agonist, meaning it can reduce the constitutive activity of the

receptor in the absence of an agonist.[6][14]

In Vitro Pharmacology
Otenabant exhibits sub-nanomolar affinity for the human CB1 receptor and demonstrates high

selectivity over the CB2 receptor.[1][2]
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Parameter Receptor Value

Binding Affinity (Kᵢ) Human CB1 0.7 nM[1][2]

Human CB2 7600 nM (7.6 µM)[1][2][4]

Functional Antagonist Potency

(Kᵢ)
Human CB1 0.2 nM[4]

This represents approximately a 10,000-fold selectivity for the CB1 receptor over the CB2

receptor.[1][2]

In Vivo Pharmacology
Preclinical studies in animal models demonstrated the efficacy of otenabant in models relevant

to obesity and metabolic disorders.

Reversal of Agonist Effects: Otenabant effectively reversed the classic CNS-driven effects of

synthetic CB1 receptor agonists, including hypolocomotion, hypothermia, analgesia, and

catalepsy.[2][4]

Anorectic Activity: It produced a dose-dependent reduction in food intake in rodent models of

both fast-induced re-feeding and spontaneous nocturnal feeding.[4][12]

Energy Expenditure: In rats, otenabant was shown to acutely stimulate energy expenditure

and decrease the respiratory quotient, which indicates a metabolic shift towards increased

fat oxidation.[1][4]

Weight Loss: In a 10-day study in diet-induced obese mice, a 10 mg/kg dose of otenabant

resulted in a 9% vehicle-adjusted weight loss.[1][4]

Pharmacokinetics and Metabolism
The pharmacokinetic profile of otenabant has been characterized in several preclinical species

and in humans.
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Species Bioavailability
Key Metabolic
Pathways

Major Route of
Excretion

Rat 31%[15]

N-deethylation, amide

hydrolysis, oxidation,

ribose conjugation[15]

[16]

Feces (likely via biliary

excretion)[16]

Mouse N/A

N-deethylation,

oxidation, ribose

conjugation[15][16]

Feces[16]

Dog 38%[15]
N-deethylation, amide

hydrolysis[15][16]

Feces (likely via biliary

excretion)[16]

Human N/A

N-deethylation, amide

hydrolysis, N-

hydroxylation,

piperidine ring

hydroxylation, ribose

conjugation[9]

N/A

Otenabant undergoes extensive metabolism, with less than 2% of the parent drug being

recovered unchanged in excreta in human studies.[9] The primary metabolic pathway across

species is N-deethylation to form the N-desethyl metabolite (M1).[15][16] This and other

metabolites were the major circulating species identified.[9][15]

Clinical Development and Outcomes
Otenabant (CP-945,598) advanced to Phase III clinical trials for weight loss.[5][16] One-year

data from these trials demonstrated that treatment with otenabant resulted in a dose-related,

statistically significant reduction in body weight compared to placebo.[5][17] In patients with

type 2 diabetes, it also led to improvements in glycemic control.[5][17]

However, the development program was terminated by Pfizer before completion.[5] This

decision was based on changing regulatory perspectives on the risk/benefit profile of the CB1

antagonist class, driven by psychiatric adverse events such as anxiety, depression, and
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suicidal ideation observed with both otenabant and the previously withdrawn rimonabant.[5][7]

[17]

Experimental Protocols
CB1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test

compound for the CB1 receptor using a radiolabeled ligand.

Materials:

Receptor Source: Membranes from CHO-K1 or HEK-293 cells recombinantly expressing the

human CB1 receptor, or brain tissue homogenates (e.g., rat cerebellum).[18]

Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).[18]

Non-specific Ligand: High concentration of unlabeled CP55,940 or another potent CB1

ligand (e.g., 10 µM).[18]

Test Compound: Otenabant hydrochloride or other compounds of interest at varying

concentrations.

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[19]

Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.

Equipment: 96-well plates, GF/B glass fiber filters, vacuum filtration manifold, liquid

scintillation counter, scintillation cocktail.[18][19]

Procedure:

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and

centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding

buffer and determine the protein concentration (e.g., via Bradford assay).[18]

Assay Setup: In a 96-well plate, set up triplicate wells for:
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Total Binding: Add binding buffer, a fixed concentration of [³H]-CP55,940 (near its Kₑ), and

the membrane suspension (typically 5-20 µg protein/well).[18]

Non-specific Binding (NSB): Add binding buffer, [³H]-CP55,940, a high concentration of

unlabeled ligand, and the membrane suspension.[18]

Competition Binding: Add binding buffer, [³H]-CP55,940, varying concentrations of the test

compound, and the membrane suspension.[18]

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach

equilibrium.[18]

Filtration: Terminate the reaction by rapid filtration through the GF/B filters using a vacuum

manifold. This separates the bound radioligand from the unbound. Wash the filters rapidly

with ice-cold wash buffer to reduce non-specific binding.[18]

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the

radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[19]

Data Analysis:

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

Plot the percentage of specific binding against the log concentration of the test compound

to generate a competition curve.

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific

binding) from the curve using non-linear regression.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L]

is the concentration of the radioligand and Kₑ is its dissociation constant.

CB1 Receptor cAMP Functional Assay
This protocol measures the ability of a CB1 receptor antagonist to block agonist-induced

inhibition of cyclic AMP (cAMP) production.

Materials:
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Cell Line: CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.[20]

Agonist: A potent CB1 agonist such as CP55,940 or WIN55,212-2.

Adenylyl Cyclase Stimulator: Forskolin.[21]

Test Compound: Otenabant hydrochloride or other potential antagonists.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5

mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[22]

cAMP Detection Kit: A kit based on HTRF, BRET, ELISA, or AlphaScreen technology.[22][23]

Procedure:

Cell Culture: Culture the CB1-expressing cells to an appropriate confluency in 96- or 384-

well plates.

Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with

varying concentrations of the test compound (otenabant) in assay buffer for 15-30 minutes at

37°C.[22]

Agonist Stimulation: Add the CB1 agonist (at a concentration that gives ~80% of its maximal

response, e.g., EC₈₀) along with forsklin to stimulate adenylyl cyclase. Forskolin increases

the basal cAMP level, making the inhibitory effect of the CB1 agonist measurable.

Incubation: Incubate the plate for 20-30 minutes at 37°C.[24]

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration

according to the manufacturer's protocol for the chosen detection kit.[21][22]

Data Analysis:

Generate a standard curve using known cAMP concentrations.

Calculate the cAMP concentration for each well.

Plot the cAMP concentration against the log concentration of the antagonist (otenabant).
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Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50%

of the agonist-induced inhibition of forskolin-stimulated cAMP production.

The potency of the antagonist (Kₑ or pA₂) can be calculated using the Schild equation if a

full dose-response curve to the agonist is generated in the presence of multiple fixed

concentrations of the antagonist.
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Caption: Canonical CB1 receptor signaling pathway and the antagonistic action of otenabant.

Experimental Workflow: Radioligand Binding Assay
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Caption: Workflow for a CB1 receptor competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay
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Caption: Workflow for a CB1 antagonist functional assay measuring cAMP levels.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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